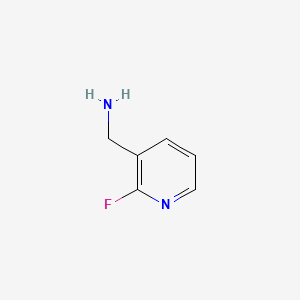

(2-Fluoropyridin-3-yl)methanamine

説明

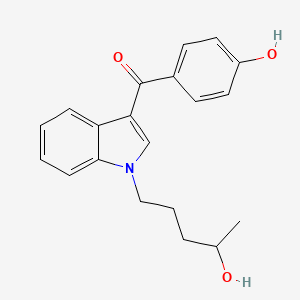

“(2-Fluoropyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 205744-16-7 . It has a linear formula of C6H7FN2 and a molecular weight of 126.13 .

Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-3-pyridinyl)methanamine . The InChI code is 1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 . The compound has a boiling point of 225.6°C at 760 mmHg .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 126.13 g/mol . It has a boiling point of 225.6°C at 760 mmHg . The compound is typically stored in a dark place, sealed in dry conditions .

科学的研究の応用

Chemical Modification and Metallation

The metallation of π-deficient heterocyclic compounds, including (2-Fluoropyridin-3-yl)methanamine, showcases significant advancements in chemical research. Metallation, particularly focusing on 3-fluoropyridine, has been explored for its regioselectivity under various conditions, leading to the synthesis of 2,3- or 3,4-disubstituted pyridines. This process is critical for developing new chemical entities and intermediates used in pharmaceuticals and material science. The study by Marsais and Quéguiner (1983) delves into the chemoselectivity at low temperatures, using butyllithium-polyamine chelates or lithium diisopropylamide, and discusses the theoretical aspects of high regioselectivity in lithiation.

Fluoropyrimidines in Cancer Treatment

Fluoropyrimidines, notably 5-fluorouracil (5-FU), have been pivotal in treating various cancers. The mechanism of action, metabolism, and the role of dihydropyrimidine dehydrogenase (DPD) in mediating toxicity and efficacy highlight the importance of personalized medicine approaches. Del Re et al. (2017) review the pharmacogenetics of fluoropyrimidine treatment, emphasizing the need for pre-treatment screening for DPD polymorphisms to prevent toxicity and personalize treatment plans.

Fluorinated Compounds in Material Science

The unique properties of fluorinated compounds extend to material science, where their inclusion in liquid crystals has led to advancements in display technologies and sensors. Hird (2007) critically reviews the impact of fluorinated liquid crystals, demonstrating how the fluoro substituent modifies crucial properties such as melting points, mesophase morphology, and optical features, contributing to the development of high-performance materials.

Novel Approaches in Pharmacology

The exploration of fluorinated pyrimidines and their biochemical modulation presents new avenues in cancer therapy. Gmeiner (2020) discusses the synthesis and application of fluorinated pyrimidines, including 5-FU, in the treatment of cancer, highlighting recent insights into their mechanism of action on RNA- and DNA-modifying enzymes. The use of fluorinated compounds is evolving, with research focusing on the inhibition of specific enzymes beyond thymidylate synthase, underscoring the potential for more targeted and effective cancer treatments.

Safety and Hazards

作用機序

Mode of Action

The exact mode of action of (2-Fluoropyridin-3-yl)methanamine is not well-documented. Pyridine derivatives are known to interact with their targets via hydrogen bonding, π-π stacking, and other non-covalent interactions. The presence of the fluorine atom may enhance the compound’s electrophilicity and its ability to form hydrogen bonds .

Pharmacokinetics

The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .

Result of Action

Given its structural features, it may influence cellular processes by modulating the activity of its target enzymes or receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .

特性

IUPAC Name |

(2-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSSWJRHPFEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663775 | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205744-16-7 | |

| Record name | 2-Fluoro-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205744-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)